molecular formula C16H14Cl2OS B1360548 2',6'-Dichloro-3-(2-thiomethylphenyl)propiophenone CAS No. 898780-65-9

2',6'-Dichloro-3-(2-thiomethylphenyl)propiophenone

Cat. No. B1360548
CAS RN: 898780-65-9
M. Wt: 325.3 g/mol
InChI Key: VEGFAKIGSQSYLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’,6’-Dichloro-3-(2-thiomethylphenyl)propiophenone is a chemical compound with the molecular formula C16H14Cl2OS and a molecular weight of 325.26 . It is used in scientific research due to its unique structure, which allows for diverse applications, including medicinal chemistry and material synthesis.


Molecular Structure Analysis

The molecular structure of 2’,6’-Dichloro-3-(2-thiomethylphenyl)propiophenone consists of a propanone group attached to a 2,6-dichlorophenyl group and a 2-thiomethylphenyl group . The InChI code for this compound is 1S/C16H14Cl2OS/c1-20-12-8-5-11 (6-9-12)7-10-15 (19)16-13 (17)3-2-4-14 (16)18/h2-6,8-9H,7,10H2,1H3 .

Scientific Research Applications

Microwave-Assisted Semisynthesis

2',6'-Dichloro-3-(2-thiomethylphenyl)propiophenone has been involved in the microwave- and ultrasound-assisted semisynthesis of natural methoxylated propiophenones. This process involves reacting phenylpropenes with palladium chloride and sodium formate, followed by oxidation with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) (Joshi, Sharma, & Sinha, 2005).

Chlorination and Oxidation Studies

In a study on the chlorination of propiophenone, this compound was found to be an intermediate in the formation of 2-phenylglyceric acid. This process involves the further oxidation of 1-phenyl-1,2-propanedione (Cossar, Lu, & January, 1991).

Synthesis of Trisubstituted Ethylenes

The compound has been used in the preparation of electrophilic trisubstituted ethylenes, specifically ring-disubstituted methyl 2-cyano-3-phenyl-2-propenoates. These were further copolymerized with styrene, indicating potential applications in polymer chemistry (Kim et al., 1999).

properties

IUPAC Name

1-(2,6-dichlorophenyl)-3-(2-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2OS/c1-20-15-8-3-2-5-11(15)9-10-14(19)16-12(17)6-4-7-13(16)18/h2-8H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGFAKIGSQSYLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CCC(=O)C2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644352
Record name 1-(2,6-Dichlorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898780-65-9
Record name 1-(2,6-Dichlorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.